2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a quinoline core substituted with methoxy groups and a benzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the quinoline derivative with 3,4-dimethoxyphenyl acetamide under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with methoxy and benzoyl substitutions. What sets 2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties. Some similar compounds include:
- 6,7-dimethoxy-4-oxoquinoline
- 3-(4-methylbenzoyl)-4-oxoquinoline
- N-(3,4-dimethoxyphenyl)acetamide.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-17-6-8-18(9-7-17)28(33)21-15-31(22-14-26(38-5)25(37-4)13-20(22)29(21)34)16-27(32)30-19-10-11-23(35-2)24(12-19)36-3/h6-15H,16H2,1-5H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUCOXQFBZZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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